molecular formula C12H10N8 B14494170 8-azido-N-benzyl-7H-purin-6-amine CAS No. 65263-58-3

8-azido-N-benzyl-7H-purin-6-amine

Cat. No.: B14494170
CAS No.: 65263-58-3
M. Wt: 266.26 g/mol
InChI Key: LNKLSNCHVFTPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azido-N-benzyl-7H-purin-6-amine is a chemical compound with the molecular formula C12H10N8 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 8-azido-N-benzyl-7H-purin-6-amine typically involves multiple steps. One common method starts with the precursor 6-chloropurine, which undergoes a nucleophilic substitution reaction with benzylamine to form N-benzyl-6-chloropurine. This intermediate is then treated with sodium azide to introduce the azido group at the 8-position, resulting in the formation of this compound .

Chemical Reactions Analysis

8-Azido-N-benzyl-7H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Azido-N-benzyl-7H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in studies involving nucleic acids and protein interactions, often as a photoaffinity label to study binding sites.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-azido-N-benzyl-7H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can act as a photoaffinity label, binding to proteins or nucleic acids upon activation by light. This allows researchers to study the binding sites and interactions of these biomolecules in detail .

Comparison with Similar Compounds

Similar compounds to 8-azido-N-benzyl-7H-purin-6-amine include:

The uniqueness of this compound lies in its combination of the azido and benzyl groups, which confer specific chemical properties and reactivity that are valuable in various research and industrial applications.

Properties

CAS No.

65263-58-3

Molecular Formula

C12H10N8

Molecular Weight

266.26 g/mol

IUPAC Name

8-azido-N-benzyl-7H-purin-6-amine

InChI

InChI=1S/C12H10N8/c13-20-19-12-17-9-10(15-7-16-11(9)18-12)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18)

InChI Key

LNKLSNCHVFTPMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC(=N3)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.